2-(Di(adamantan-1-yl)phosphino)aniline
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Overview
Description
2-(Di(adamantan-1-yl)phosphino)aniline is a non-chiral aminophosphine ligand with the molecular formula C26H36NP and a molecular weight of 393.55 . This compound is notable for its unique structure, which includes adamantane groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di(adamantan-1-yl)phosphino)aniline typically involves the reaction of adamantane derivatives with phosphine and aniline under controlled conditions. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Di(adamantan-1-yl)phosphino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: Reduction reactions can modify the adamantane groups or the phosphine moiety.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen or hydrides, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-(Di(adamantan-1-yl)phosphino)aniline has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research into its potential pharmaceutical applications is ongoing, particularly in drug design and delivery systems.
Mechanism of Action
The mechanism by which 2-(Di(adamantan-1-yl)phosphino)aniline exerts its effects involves its role as a ligand. It can coordinate with metal centers, facilitating various catalytic processes. The adamantane groups provide steric hindrance, influencing the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline: This compound has a similar structure but includes N,N-dimethyl groups, affecting its reactivity and applications.
1,3-Dehydroadamantane: A related adamantane derivative used in different chemical transformations.
Uniqueness
2-(Di(adamantan-1-yl)phosphino)aniline is unique due to its specific combination of adamantane groups and phosphinoaniline structure, providing distinct steric and electronic properties that make it valuable in catalysis and material science .
Properties
Molecular Formula |
C26H36NP |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[bis(1-adamantyl)phosphanyl]aniline |
InChI |
InChI=1S/C26H36NP/c27-23-3-1-2-4-24(23)28(25-11-17-5-18(12-25)7-19(6-17)13-25)26-14-20-8-21(15-26)10-22(9-20)16-26/h1-4,17-22H,5-16,27H2 |
InChI Key |
NYEHVIMDLLFHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(C4=CC=CC=C4N)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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